molecular formula C12H12Cl4N2O2 B14467429 4,5,6,7-Tetrachloro-1,1-diethoxy-1H-isoindol-3-amine CAS No. 69105-74-4

4,5,6,7-Tetrachloro-1,1-diethoxy-1H-isoindol-3-amine

Katalognummer: B14467429
CAS-Nummer: 69105-74-4
Molekulargewicht: 358.0 g/mol
InChI-Schlüssel: INCVSESIFQIURH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,6,7-Tetrachloro-1,1-diethoxy-1H-isoindol-3-amine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of four chlorine atoms and two ethoxy groups attached to an isoindole ring, making it a subject of interest for chemists and researchers.

Vorbereitungsmethoden

The synthesis of 4,5,6,7-Tetrachloro-1,1-diethoxy-1H-isoindol-3-amine typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Analyse Chemischer Reaktionen

4,5,6,7-Tetrachloro-1,1-diethoxy-1H-isoindol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

4,5,6,7-Tetrachloro-1,1-diethoxy-1H-isoindol-3-amine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4,5,6,7-Tetrachloro-1,1-diethoxy-1H-isoindol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Vergleich Mit ähnlichen Verbindungen

4,5,6,7-Tetrachloro-1,1-diethoxy-1H-isoindol-3-amine can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

69105-74-4

Molekularformel

C12H12Cl4N2O2

Molekulargewicht

358.0 g/mol

IUPAC-Name

4,5,6,7-tetrachloro-3,3-diethoxyisoindol-1-amine

InChI

InChI=1S/C12H12Cl4N2O2/c1-3-19-12(20-4-2)6-5(11(17)18-12)7(13)9(15)10(16)8(6)14/h3-4H2,1-2H3,(H2,17,18)

InChI-Schlüssel

INCVSESIFQIURH-UHFFFAOYSA-N

Kanonische SMILES

CCOC1(C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=N1)N)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.